

1-Methyl-1H-indazol-6-ol CAS number 118933-92-9 information

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Compound of Interest

Compound Name: 1-Methyl-1H-indazol-6-ol

Cat. No.: B178927

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An In-depth Technical Guide to **1-Methyl-1H-indazol-6-ol** (CAS: 118933-92-9)

Abstract: This technical guide provides a comprehensive overview of **1-Methyl-1H-indazol-6-ol** (CAS No. 118933-92-9), a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The indazole scaffold is a privileged structure in drug discovery, serving as the core of numerous clinically evaluated and approved therapeutic agents. This document consolidates critical data on the physicochemical properties, spectroscopic profile, plausible synthetic routes, and potential applications of this compound. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals leveraging this versatile molecule in their scientific endeavors. We will delve into not only the "what" but the "why" of its chemical behavior and utility, providing field-proven insights and detailed experimental methodologies.

Core Physicochemical & Spectroscopic Profile

1-Methyl-1H-indazol-6-ol is a solid, stable organic compound under recommended storage conditions. Its structure, featuring a bicyclic indazole core with a methyl group on the N1 position and a hydroxyl group at the C6 position, makes it an important intermediate for creating more complex molecules. The methyl group at the N1 position prevents unwanted N-alkylation or tautomerization in subsequent synthetic steps, directing functionalization to other parts of the molecule. The hydroxyl group at the C6 position provides a convenient handle for derivatization, such as etherification or conversion to other functional groups.

Physicochemical Properties

The fundamental properties of **1-Methyl-1H-indazol-6-ol** are summarized below. This data is critical for planning reactions, determining appropriate solvents, and ensuring proper storage.

Property	Value	Source(s)
CAS Number	118933-92-9	[1] [2]
Molecular Formula	C ₈ H ₈ N ₂ O	[1] [2] [3]
Molecular Weight	148.16 g/mol	[1] [3]
Physical Form	Solid	
IUPAC Name	1-methylindazol-6-ol	[1]
Common Synonyms	6-Hydroxy-1-methyl-1H-indazole	[3]
Storage Temperature	2-8°C, under inert gas (Nitrogen)	[4]
XLogP3	1.8	[1]

Spectroscopic Characterization: A Practical Guide

While specific, authenticated spectra for this compound are not widely published, its structure can be unequivocally confirmed using standard analytical techniques. Below are detailed protocols for acquiring the necessary data, representing a self-validating system for structural elucidation.

Experimental Protocol: Spectroscopic Analysis

Objective: To confirm the identity and purity of **1-Methyl-1H-indazol-6-ol**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the solid compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[\[5\]](#)[\[6\]](#) DMSO-d₆

is often preferred for compounds with hydroxyl protons to observe the exchangeable proton signal.

- ^1H NMR Acquisition:
 - Use a standard single-pulse experiment on a 400 MHz or higher spectrometer.
 - Acquire 16-64 scans with a spectral width of ~16 ppm and a relaxation delay of 2-5 seconds.
[5][6]
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence (e.g., 'zgpg30').
 - Acquire 1024-4096 scans with a spectral width of ~220 ppm and a relaxation delay of 2-5 seconds to ensure quantitative detection of all carbon signals, including quaternary carbons.
[5][6]

2. Mass Spectrometry (MS):

- Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
- Acquisition (LC-MS):
 - Inject the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with liquid chromatography.
 - Use electrospray ionization (ESI) in positive mode to detect the protonated molecule $[\text{M}+\text{H}]^+$.
 - Scan a mass range of m/z 50-500 to observe the molecular ion and potential fragments.[5]
The high-resolution data will allow for the determination of the elemental composition, confirming the molecular formula $\text{C}_8\text{H}_8\text{N}_2\text{O}$.

Predicted Spectroscopic Data

Based on the known structure and data from analogous indazole derivatives, the following spectral characteristics are anticipated.[7][8]

¹H NMR (Predicted, in DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment
~9.5-10.0 (s, 1H)	-OH (hydroxyl proton)
~7.8 (s, 1H)	H-3 (indazole ring)
~7.5 (d, 1H)	H-4 or H-7
~7.0 (d, 1H)	H-4 or H-7
~6.8 (dd, 1H)	H-5
~4.0 (s, 3H)	N-CH ₃ (methyl group)

¹³C NMR (Predicted, in DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment
~155-160	C-6 (bearing -OH)
~140-145	C-7a (bridgehead)
~130-135	C-3
~120-125	C-3a (bridgehead)
~115-120	C-4 or C-7
~110-115	C-4 or C-7
~95-100	C-5
~35-40	N-CH ₃

Synthesis and Purification Workflow

The synthesis of **1-Methyl-1H-indazol-6-ol** is not commonly detailed in the literature, but a logical and efficient route can be designed based on established indazole chemistry.^[9] A highly plausible approach involves the N-methylation of a suitable 6-substituted-1H-indazole precursor.

Proposed Synthetic Pathway

The chosen strategy is the direct N-methylation of commercially available 6-benzyloxy-1H-indazole followed by deprotection via catalytic hydrogenation. This two-step process is robust and avoids harsh conditions that could compromise the indazole core.

- Step 1: N-Methylation: The indazole nitrogen is deprotonated with a strong base like sodium hydride (NaH) to form an indazolide anion. This anion then acts as a nucleophile, attacking an electrophilic methyl source like methyl iodide (CH_3I).
- Step 2: Deprotection: The benzyl protecting group on the hydroxyl function is selectively removed using hydrogen gas (H_2) in the presence of a palladium on carbon (Pd/C) catalyst. This method is clean and high-yielding.

Workflow Diagram: Synthesis & Purification

Caption: Synthetic workflow for **1-Methyl-1H-indazol-6-ol**.

Experimental Protocol: Two-Step Synthesis

Objective: To synthesize **1-Methyl-1H-indazol-6-ol** from 6-benzyloxy-1H-indazole.

Materials:

- 6-Benzyloxy-1H-indazole
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide (CH_3I)
- Anhydrous Tetrahydrofuran (THF)
- Palladium on carbon (Pd/C), 10 wt. %
- Ethanol (EtOH)
- Hydrogen gas (H_2)
- Standard laboratory glassware and safety equipment

Step 1: Synthesis of 6-Benzyl-1-methyl-1H-indazole

- Carefully wash sodium hydride (1.2 eq.) with anhydrous hexane under an inert atmosphere (N_2 or Ar) to remove the mineral oil.
- Suspend the washed NaH in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and dropping funnel.
- Cool the suspension to 0°C in an ice bath.
- Dissolve 6-benzyl-1H-indazole (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Causality: This slow addition controls the exothermic reaction and hydrogen gas evolution that occurs upon deprotonation of the indazole N-H.
- Allow the mixture to stir at 0°C for 1 hour after the addition is complete.
- Add methyl iodide (1.1 eq.) dropwise at 0°C.
- Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight.
- Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
- Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of **1-Methyl-1H-indazol-6-ol**

- Dissolve the crude 6-benzyl-1-methyl-1H-indazole from Step 1 in ethanol.
- Add 10% Pd/C catalyst (approx. 5-10 mol %). Causality: Pd/C is a highly efficient catalyst for the cleavage of the C-O bond of the benzyl ether via hydrogenation.
- Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
- Monitor the reaction by TLC until the starting material is fully consumed.

- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely.
- Wash the Celite pad with additional ethanol.
- Concentrate the filtrate under reduced pressure to yield the crude **1-Methyl-1H-indazol-6-ol**.

Purification:

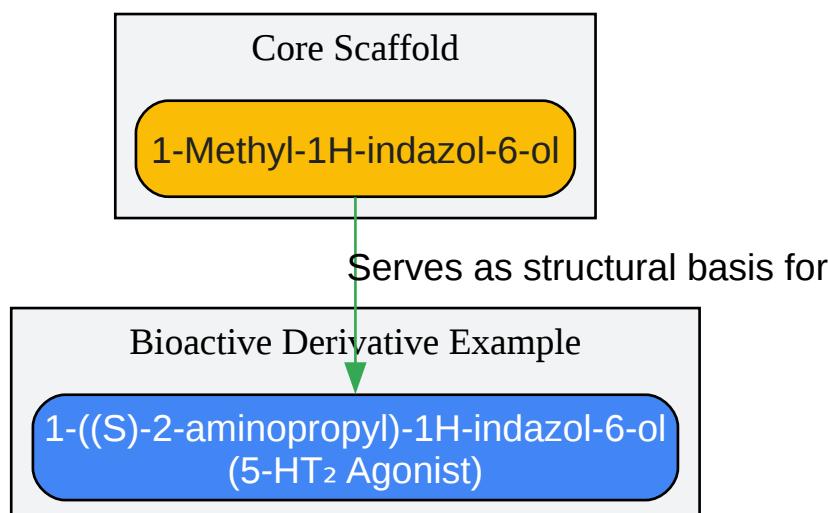
- Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the final product as a solid.

Relevance in Drug Discovery

The indazole core is a bioisostere of the naturally occurring indole nucleus, a ubiquitous feature in bioactive molecules. Replacing the indole CH group with a nitrogen atom to form the indazole ring alters the electronic properties and hydrogen bonding capabilities, often leading to improved metabolic stability or enhanced binding affinity for biological targets.

Role as a Pharmacophore

1-Methyl-1H-indazol-6-ol is a valuable pharmacophore primarily because it provides a rigid scaffold with strategically placed functional groups for derivatization. Its utility is exemplified by its structural relationship to potent therapeutic agents. For instance, the closely related compound 1-((S)-2-aminopropyl)-1H-indazol-6-ol is a potent and selective 5-HT₂ receptor agonist developed for treating ocular hypertension.^[10] This demonstrates that the 6-hydroxy-1-alkyl-indazole core is a viable template for engaging with G-protein coupled receptors (GPCRs).

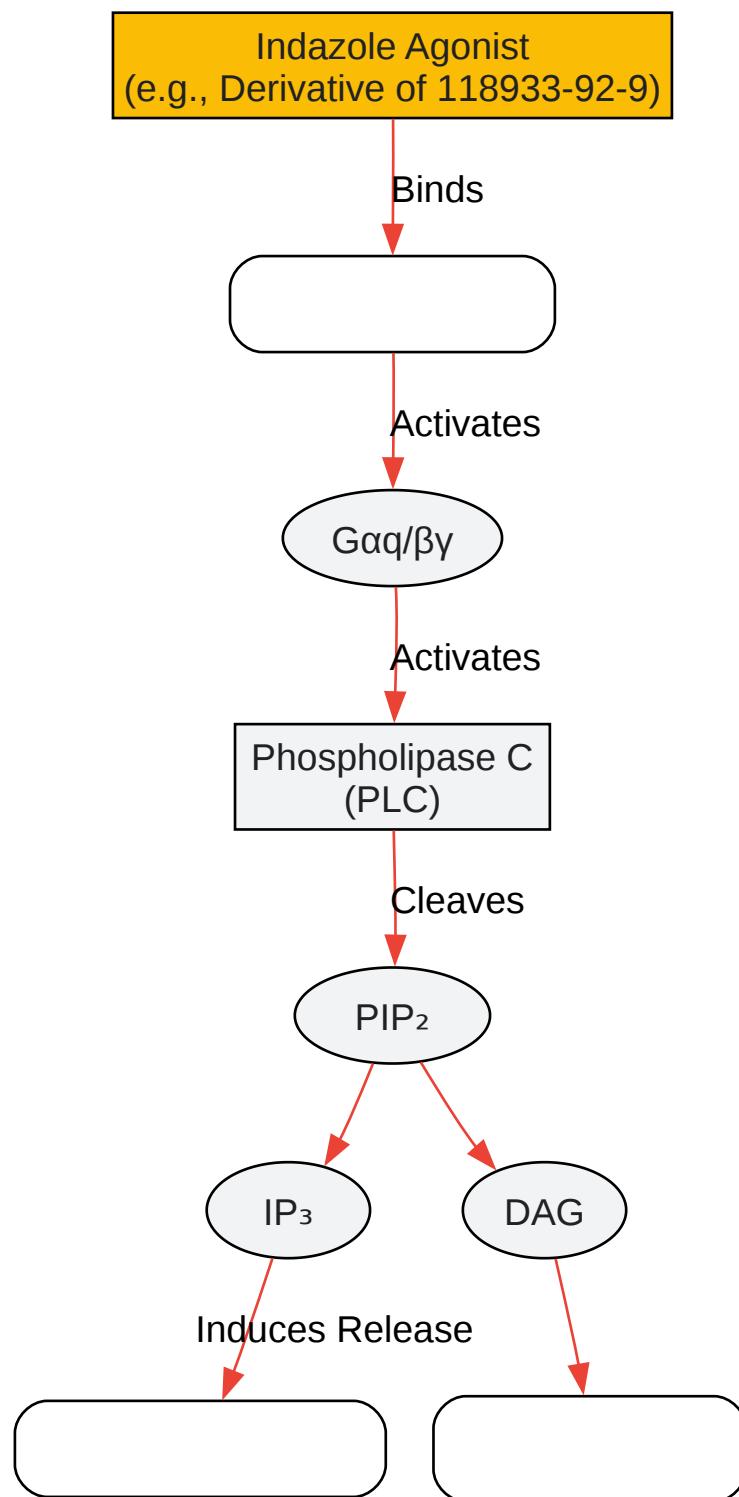


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Caption: Relationship between the core scaffold and a bioactive agent.

Context: 5-HT₂ Receptor Signaling

To understand the therapeutic context, it's useful to visualize the signaling pathway targeted by indazole-based agonists. 5-HT₂ receptors are GPCRs that couple to G_qq proteins. Agonist binding initiates a cascade that leads to the activation of phospholipase C (PLC).



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Caption: Simplified 5-HT_{2A} receptor Gq signaling pathway.

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. **1-Methyl-1H-indazol-6-ol** is classified as harmful and requires careful handling in a controlled laboratory environment.

GHS Hazard Information

The compound is associated with the following hazards according to the Globally Harmonized System (GHS).[\[1\]](#)[\[11\]](#)

Hazard Code	Description	Pictogram	Signal Word
H302	Harmful if swallowed	GHS07 (Exclamation Mark)	Warning
H312	Harmful in contact with skin	GHS07 (Exclamation Mark)	Warning
H332	Harmful if inhaled	GHS07 (Exclamation Mark)	Warning
H315	Causes skin irritation	GHS07 (Exclamation Mark)	Warning
H319	Causes serious eye irritation	GHS07 (Exclamation Mark)	Warning
H335	May cause respiratory irritation	GHS07 (Exclamation Mark)	Warning

Protocol: Safe Handling and Storage

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[\[11\]](#) Ensure an eyewash station and safety shower are readily accessible.[\[12\]](#)
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles that conform to OSHA or EN166 standards.[\[11\]](#)[\[13\]](#)
- Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands and any exposed skin thoroughly after handling.[\[11\]](#)[\[13\]](#) Do not eat, drink, or

smoke in the laboratory.[11]

- Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[4] Storing under an inert atmosphere of nitrogen is recommended to prevent potential degradation.
- Disposal: Dispose of waste materials in accordance with local, regional, and national hazardous waste regulations.[11][13]

Conclusion

1-Methyl-1H-indazol-6-ol (CAS: 118933-92-9) is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its stable, functionalized indazole core presents a validated starting point for the synthesis of novel therapeutic agents, particularly those targeting GPCRs and kinases. This guide has provided a technical framework for its characterization, synthesis, and safe handling, grounded in established chemical principles and practical, field-proven methodologies. By understanding its properties and potential, researchers can effectively integrate this compound into their discovery pipelines to accelerate the development of next-generation medicines.

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